molecular formula C20H25ClFN5O B12270055 4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B12270055
M. Wt: 405.9 g/mol
InChI Key: CFNVKFJKXYZLEA-UHFFFAOYSA-N
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Description

4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-[(2-chloro-6-fluorophenyl)methyl]piperazine.

    Synthesis of the pyrimidine core: The intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine under acidic conditions to form the pyrimidine derivative.

    Introduction of the morpholine ring: Finally, the pyrimidine derivative is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor binding.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorophenyl)methyl]piperazine
  • 6-Methylpyrimidine derivatives
  • Morpholine derivatives

Uniqueness

4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25ClFN5O

Molecular Weight

405.9 g/mol

IUPAC Name

4-[2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H25ClFN5O/c1-15-13-19(26-9-11-28-12-10-26)24-20(23-15)27-7-5-25(6-8-27)14-16-17(21)3-2-4-18(16)22/h2-4,13H,5-12,14H2,1H3

InChI Key

CFNVKFJKXYZLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F)N4CCOCC4

Origin of Product

United States

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